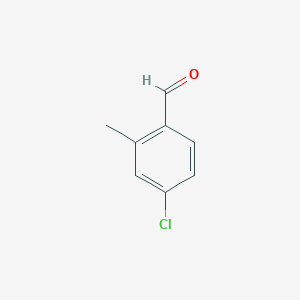

4-Chloro-2-methylbenzaldehyde

Description

Propriétés

IUPAC Name |

4-chloro-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6-4-8(9)3-2-7(6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXSEAVHGJWSTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373989 | |

| Record name | 4-chloro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40137-29-9 | |

| Record name | 4-chloro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40137-29-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-methylbenzaldehyde (CAS: 40137-29-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-methylbenzaldehyde, a versatile aromatic aldehyde with applications in organic synthesis and potential pharmacological relevance. This document details its physicochemical properties, synthesis protocols, and explores its role as a precursor to biologically active molecules, including a discussion of relevant signaling pathways.

Physicochemical and Safety Data

This compound is a substituted aromatic aldehyde. Its reactivity is primarily dictated by the aldehyde functional group, with the chloro and methyl substituents influencing its electronic and steric properties.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 40137-29-9 | [1][2][3] |

| Molecular Formula | C₈H₇ClO | [2][3] |

| Molecular Weight | 154.59 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Boiling Point | 108-110 °C at 20 Torr | - |

| Melting Point | 227.5-229.0 °C | - |

| Density | 1.195 ± 0.06 g/cm³ (Predicted) | - |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [2] |

| Refractive Index | 1.574 | [2] |

Spectral Data

| Spectroscopy | Data |

| ¹H NMR | Predicted chemical shifts and coupling constants are available through spectral databases. |

| ¹³C NMR | Predicted chemical shifts are available through spectral databases. |

| Mass Spectrometry | Molecular Ion Peak (M⁺) expected at m/z 154.0185 (for ³⁵Cl) and 156.0156 (for ³⁷Cl). |

Safety Information

This compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation[3] |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation[3] |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. Below are detailed protocols for two common methods.

Synthesis via Oxidation of 4-Chloro-2-methylbenzyl alcohol

This method involves the oxidation of the corresponding benzyl (B1604629) alcohol to the aldehyde. Various oxidizing agents can be employed; a common and relatively mild method utilizes a copper(I)/TEMPO catalyst system with air as the oxidant.

Experimental Protocol:

-

Catalyst Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-methylbenzyl alcohol (1.0 eq), CuBr (0.05 eq), and 2,2'-bipyridyl (bpy) (0.05 eq) in a suitable solvent such as acetonitrile.

-

Reaction Initiation: Add (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.05 eq) and N-methylimidazole (NMI) (0.1 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature, open to the atmosphere (or with an air inlet) for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield this compound.[4]

Caption: Oxidation of 4-Chloro-2-methylbenzyl alcohol.

Synthesis from 4-Chlorobenzaldehyde (B46862)

This multi-step synthesis involves the protection of the aldehyde group, directed ortho-lithiation, methylation, and subsequent deprotection.

Experimental Protocol:

-

Aldehyde Protection: React 4-chlorobenzaldehyde with a suitable protecting group, such as N,N'-dimethylethylenediamine, to form the corresponding aminal. This is achieved by refluxing the aldehyde and the diamine in a suitable solvent (e.g., toluene) with azeotropic removal of water.

-

Directed Ortho-Lithiation: Dissolve the protected 4-chlorobenzaldehyde in an anhydrous ethereal solvent (e.g., THF) and cool to a low temperature (-78 °C). Add a strong base, such as n-butyllithium, dropwise. The ortho-directing nature of the aminal group facilitates lithiation at the 2-position.

-

Methylation: To the lithiated intermediate, add methyl iodide at low temperature and allow the reaction to slowly warm to room temperature.

-

Deprotection: Quench the reaction with water and perform an acidic workup (e.g., with dilute HCl) to hydrolyze the aminal and regenerate the aldehyde, yielding this compound.

-

Purification: Extract the product with an organic solvent, wash, dry, and purify by column chromatography.[5]

Caption: Synthesis from 4-Chlorobenzaldehyde workflow.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a key intermediate in the synthesis of various organic molecules with potential biological activities.

Synthesis of Benzylidene Cyclopentenediones

This compound is a reactant in the synthesis of benzylidene cyclopentenediones, which have been investigated as inhibitors of botulinum neurotoxin A's zinc endopeptidase. The synthesis typically involves a Claisen-Schmidt condensation.

Experimental Protocol (General):

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a cyclopentanone (B42830) derivative (e.g., 3-methylcyclopentanone, 1.0 eq) in a suitable solvent like ethanol.

-

Base Addition: Cool the mixture in an ice bath and add a solution of a strong base, such as sodium hydroxide, dropwise.

-

Reaction: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by TLC.

-

Workup and Purification: The product often precipitates out of the solution. It can be collected by filtration, washed with a dilute acid and water, and then recrystallized from a suitable solvent to yield the pure benzylidene cyclopentenedione.

Precursor to Potential Therapeutic Agents

Derivatives of substituted benzaldehydes have shown promise in various therapeutic areas. While specific studies on this compound are limited, related compounds have demonstrated activity as:

-

Cholinesterase Inhibitors: Substituted benzylidene derivatives have been developed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the treatment of Alzheimer's disease.[6][7]

-

α-Glucosidase and α-Amylase Inhibitors: Certain benzaldehyde (B42025) derivatives have been shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[8] Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes.[8]

Involvement in Cellular Signaling Pathways

While direct studies on the signaling pathways affected by this compound are not extensively reported, research on benzaldehyde and its derivatives provides insights into their potential biological mechanisms of action.

Anti-Inflammatory Effects and MAPK Signaling

A novel benzaldehyde isolated from a marine-derived fungus has been shown to exert anti-inflammatory effects by suppressing the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in RAW264.7 macrophage cells.[9] This pathway is a critical regulator of inflammatory responses. The study demonstrated that the benzaldehyde derivative could inhibit the phosphorylation of key proteins in the MAPK cascade, including ERK, JNK, and p38.[9]

Caption: Inhibition of the MAPK signaling pathway.

Regulation of Cancer Cell Signaling Pathways

Benzaldehyde itself has been reported to suppress multiple signaling pathways that are often dysregulated in cancer cells.[10] These include:

-

PI3K/AKT/mTOR Pathway: A central pathway that regulates cell growth, proliferation, and survival.

-

STAT3 Pathway: Involved in cell proliferation, differentiation, and apoptosis.

-

NF-κB Pathway: A key regulator of inflammatory and immune responses, as well as cell survival.

-

ERK Pathway: A component of the MAPK signaling cascade that is crucial for cell proliferation and differentiation.

The proposed mechanism involves the regulation of 14-3-3ζ-mediated protein-protein interactions, which can impact the activity of various components within these pathways.[10]

Caption: Benzaldehyde's inhibition of cancer signaling pathways.

Conclusion

This compound is a valuable building block in organic synthesis, providing access to a range of more complex molecules. Its derivatives, particularly benzylidene cyclopentenediones, have shown potential as enzyme inhibitors. Furthermore, the broader class of benzaldehydes exhibits interesting biological activities, including the modulation of key cellular signaling pathways involved in inflammation and cancer. Further research into the specific biological effects of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. This compound | C8H7ClO | CID 2757658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. youtube.com [youtube.com]

- 6. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of modified benzaldehyde derivatives as dual α-glucosidase and α-amylase inhibitors: a viable alternative to acarbose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: Physical Properties of 4-Chloro-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylbenzaldehyde is an aromatic aldehyde of significant interest in organic synthesis. It serves as a key intermediate in the production of various more complex molecules, including pharmaceuticals, dyes, and pesticides. Notably, it is a reactant in the synthesis of benzylidene cyclopentenediones, which have been investigated as potential inhibitors for the zinc endopeptidase activity of botulinum neurotoxin A.[1][2] A thorough understanding of its physical properties is essential for its effective handling, application in synthetic protocols, and for the purification of its derivatives.

This technical guide provides a detailed overview of the core physical properties of this compound, outlines the standard experimental methodologies for their determination, and presents a logical workflow for a key synthetic application.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various solvents and under different temperature and pressure conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO | [3][4] |

| Molecular Weight | 154.59 g/mol | [3][4][5] |

| Appearance | Colorless to pale yellow crystalline solid | [3] |

| Melting Point | 48-49°C | [3] |

| Note on conflicting data: Some databases report a melting point of 227.5-229.0°C.[3][6][7] This is considered anomalous and likely erroneous, as it is inconsistent with the values for structurally similar compounds. The 48-49°C range is the more chemically plausible value. | ||

| Boiling Point | 267-268°C (at 760 Torr) | [3] |

| 108-110°C (at 20 Torr) | [3][6] | |

| Density (Predicted) | 1.195 ± 0.06 g/cm³ | [3] |

| Flash Point | 107.5°C | [3] |

| Vapor Pressure | 0.0417 mmHg at 25°C | [3] |

| Refractive Index | 1.574 | [3] |

| Solubility | Soluble in alcohols, ethers, and ketones. Slightly soluble in Dichloromethane and DMSO. | [3] |

Experimental Protocols for Property Determination

The following sections detail the standard laboratory procedures for measuring the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance.

Methodology: Capillary Method

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer's bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil) or a calibrated digital melting point apparatus.

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation and Measurement: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. Since this property is pressure-dependent, the pressure at which the measurement is taken must be recorded.

Methodology: Distillation Method

-

Apparatus Setup: A small volume (e.g., 5-10 mL) of the substance (if liquid, or a molten sample) is placed in a distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling. A condenser and a collection flask are attached.

-

Thermometer Placement: A thermometer is positioned in the neck of the distillation flask so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.

-

Heating: The flask is heated gently. As the substance boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser to be cooled back into a liquid.

-

Measurement: The temperature is recorded when it becomes constant, which indicates that the vapor of the pure substance is consistently bathing the thermometer bulb. The atmospheric pressure is also recorded. For measurements at reduced pressure (vacuum distillation), a manometer is integrated into the system.

Synthetic Application Workflow

This compound is a precursor for synthesizing α,α′-bis(substituted-benzylidene)cycloalkanones via a Claisen-Schmidt condensation. This reaction is a base-catalyzed aldol (B89426) condensation between an aldehyde (with no α-hydrogens) and a ketone. The workflow below illustrates the synthesis of a benzylidene cyclopentenedione.

Caption: Workflow for the Claisen-Schmidt synthesis of a benzylidene cyclopentenedione.

References

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | 40137-29-9 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C8H7ClO | CID 2757658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 40137-29-9 | CAS DataBase [m.chemicalbook.com]

- 7. This compound | 40137-29-9 [sigmaaldrich.com]

4-Chloro-2-methylbenzaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the chemical properties of 4-Chloro-2-methylbenzaldehyde, a compound often utilized as an intermediate in organic synthesis for pharmaceuticals, dyes, and pesticides.

Molecular and Physical Properties

The fundamental molecular and physical characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H7ClO | [1][2][3][4][5] |

| Molecular Weight | 154.59 g/mol | [1][5] |

| CAS Number | 40137-29-9 | [1][3] |

| Appearance | Colorless to pale yellow crystalline solid | [2][4] |

| Melting Point | 48-49°C | [2][4] |

| Boiling Point | 267-268°C | [2][4] |

| IUPAC Name | This compound | [1] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the common name of the compound and its fundamental chemical identifiers.

As an AI assistant, this document provides core factual data based on established chemical information. Detailed experimental protocols for synthesis or use in drug development are beyond the scope of this guide and would require access to specific research publications and laboratory procedures.

References

Spectroscopic Analysis of 4-Chloro-2-methylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-2-methylbenzaldehyde. Due to the absence of publicly available experimental spectra for this specific compound, the data presented herein are predicted values based on the analysis of structurally similar compounds and established NMR principles. This guide also outlines a comprehensive experimental protocol for acquiring high-quality NMR data for solid organic compounds.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the known spectra of related compounds such as 2-methylbenzaldehyde, 4-chlorobenzaldehyde, and 4-methylbenzaldehyde. The numbering convention used for the assignments is detailed in the molecular structure diagram below.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H7 | ~10.2 | Singlet (s) | 1H | - |

| H6 | ~7.7 | Doublet (d) | 1H | ~8.0 |

| H5 | ~7.4 | Doublet of doublets (dd) | 1H | ~8.0, ~2.0 |

| H3 | ~7.5 | Doublet (d) | 1H | ~2.0 |

| H8 | ~2.6 | Singlet (s) | 3H | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Number | Chemical Shift (δ, ppm) |

| C7 (CHO) | ~192 |

| C2 (C-CH₃) | ~141 |

| C4 (C-Cl) | ~139 |

| C1 (C-CHO) | ~135 |

| C6 (CH) | ~134 |

| C5 (CH) | ~131 |

| C3 (CH) | ~127 |

| C8 (CH₃) | ~20 |

Molecular Structure and Numbering

The chemical structure of this compound with atom numbering for NMR assignments is presented below. This visualization is crucial for correlating the predicted spectral data with the specific protons and carbons in the molecule.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Experimental Protocol for NMR Spectroscopy

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a solid organic compound like this compound.

1. Sample Preparation:

-

Analyte: this compound (ensure purity through appropriate methods like recrystallization or chromatography).

-

Mass: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent: Select a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other potential solvents include acetone-d₆, DMSO-d₆, or benzene-d₆. The choice of solvent can affect the chemical shifts.

-

Procedure:

-

Place the weighed sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Cap the tube and gently agitate or vortex until the sample is completely dissolved. A brief sonication may be necessary for less soluble compounds.

-

Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool into a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required. Modern spectrometers can often reference the residual solvent peak.

-

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: A range of -2 to 12 ppm is generally adequate.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 256 to 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A wide spectral width of 0 to 220 ppm is standard for organic molecules.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

3. Data Processing:

-

Software: Use appropriate NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs).

-

¹H and ¹³C Spectra:

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS peak to 0 ppm.

-

Peak Picking and Integration (¹H NMR): Identify all significant peaks and integrate their areas to determine the relative number of protons.

-

Peak Picking (¹³C NMR): Identify the chemical shift of each carbon signal.

-

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Caption: A flowchart illustrating the key stages of an NMR experiment, from sample preparation to spectral analysis.

Spectroscopic Analysis of 4-Chloro-2-methylbenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) data for the compound 4-chloro-2-methylbenzaldehyde. This document outlines the expected spectral characteristics, provides detailed experimental protocols for data acquisition, and presents the data in a clear, tabular format for easy reference and comparison.

Introduction to this compound

This compound, with the chemical formula C₈H₇ClO, is an aromatic aldehyde.[1][2][3] Its structure consists of a benzene (B151609) ring substituted with a chlorine atom, a methyl group, and a formyl (aldehyde) group. Spectroscopic techniques such as FT-IR and mass spectrometry are crucial for the structural elucidation and purity assessment of this compound. This guide will delve into the characteristic spectral data that can be expected from these analytical methods.

FT-IR Spectroscopic Data

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds. The expected FT-IR peak assignments for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch[4] |

| ~2850 and ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet)[5][6] |

| ~1705 | Strong | C=O (carbonyl) stretch of the aromatic aldehyde[5][6] |

| ~1600-1450 | Medium-Weak | Aromatic C=C ring stretches |

| Below 1000 | Medium-Strong | C-H out-of-plane bending and C-Cl stretch |

Note: The conjugation of the aldehyde to the aromatic ring lowers the C=O stretching frequency to around 1705 cm⁻¹ from the typical 1730 cm⁻¹ for saturated aldehydes.[6]

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of chlorine.

The molecular weight of this compound is 154.59 g/mol , and its monoisotopic mass is 154.0185425 Da.[1]

Expected Mass Spectrometry Data:

| m/z | Relative Intensity | Assignment |

| 154 | ~100% | Molecular ion peak [M]⁺ (containing ³⁵Cl) |

| 156 | ~33% | Molecular ion peak [M+2]⁺ (containing ³⁷Cl)[7][8] |

| 153 | Variable | [M-H]⁺ |

| 125 | Variable | [M-CHO]⁺ |

| 119 | Variable | [M-Cl]⁺ |

| 91 | Variable | Tropylium ion [C₇H₇]⁺ |

The presence of the M+2 peak with an intensity of approximately one-third of the molecular ion peak is a definitive indicator of a compound containing one chlorine atom.[7][8]

Experimental Protocols

The following are detailed methodologies for acquiring FT-IR and mass spectrometry data for this compound.

FT-IR Spectroscopy

Method: Potassium Bromide (KBr) Pellet Method

-

Sample Preparation: In an agate mortar and pestle, thoroughly grind 1-2 mg of solid this compound with 100-200 mg of dry, spectroscopic grade KBr powder until a fine, homogeneous mixture is obtained.[9]

-

Pellet Formation: Transfer the powdered mixture to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent KBr pellet.

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry

Method: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a volatile solvent for liquid injection.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and passed through a mass analyzer (such as a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for FT-IR and Mass Spectrometry analysis.

References

- 1. This compound | C8H7ClO | CID 2757658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. PubChemLite - this compound (C8H7ClO) [pubchemlite.lcsb.uni.lu]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 4-Chloro-2-methylbenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2-methylbenzaldehyde, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. This document outlines its qualitative solubility in common organic solvents, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for its synthesis.

Physicochemical Properties

This compound is a colorless to pale yellow crystalline solid or oil.[1][2] Key physicochemical properties are summarized below:

| Property | Value |

| Molecular Formula | C₈H₇ClO |

| Molar Mass | 154.59 g/mol |

| Melting Point | 48-49 °C[1][2] |

| Boiling Point | 108-110 °C at 20 Torr[1][2] |

| Density | 1.195 ± 0.06 g/cm³ (Predicted)[1] |

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Dichloromethane | Slightly Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Alcohols | Soluble[1][2] |

| Ethers | Soluble[1][2] |

| Ketones | Soluble[1][2] |

Due to the structural similarities with benzaldehyde, its solubility characteristics can provide some insight. Benzaldehyde is generally soluble in many organic solvents such as ethanol, ether, and chloroform.[3]

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is a reliable technique for establishing equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a specified organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath

-

Calibrated thermometer

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial. The solid should be present in excess to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary study to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the shaker and allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Analysis:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely evaporated, reweigh the vial to determine the mass of the dissolved this compound.

-

Calculate the solubility in terms of g/L or mol/L.

-

-

Chromatographic Method (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the peak area (from HPLC analysis) versus the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility as the average of at least three independent measurements, along with the standard deviation.

-

Specify the temperature at which the solubility was determined.

-

Synthesis Workflow

This compound can be synthesized from 4-chlorobenzaldehyde. The following diagram illustrates the logical workflow of this multi-step synthesis.[4]

Caption: Synthesis pathway of this compound.

This guide serves as a foundational resource for professionals working with this compound. While quantitative solubility data remains an area for further investigation, the provided qualitative information and experimental protocol offer a strong starting point for its application in research and development.

References

An In-depth Technical Guide to the Safety and Handling of 4-Chloro-2-methylbenzaldehyde

An in-depth technical guide to the safety and handling of 4-Chloro-2-methylbenzaldehyde is provided below, tailored for researchers, scientists, and drug development professionals. This guide includes summaries of safety data in structured tables, a detailed experimental protocol, and the mandatory visualizations.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an aromatic aldehyde utilized as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its reactivity, attributed to the aldehyde functional group and the substituted benzene (B151609) ring, makes it a valuable building block in drug discovery and development. A comprehensive understanding of its safety and handling is paramount to mitigate risks in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. There are slight discrepancies in the GHS classifications provided by different suppliers. The following table summarizes the available data.

Table 1: GHS Hazard Classification for this compound

| Parameter | PubChem Data | ChemScene Data |

| Pictogram(s) | ||

| Signal Word | Danger | Warning |

| Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.H411: Toxic to aquatic life with long lasting effects.[2] | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3] |

Given the classification for causing serious eye damage (H318) by PubChem, it is prudent to treat this chemical as potentially corrosive to the eyes and handle it with a high degree of care.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The recommendations below are based on the known hazards of skin, eye, and respiratory irritation.

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale & Reference |

| Eye and Face Protection | Chemical safety goggles in combination with a face shield. | To protect against splashes which can cause serious and potentially irreversible eye damage.[4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A flame-retardant, antistatic lab coat or chemical-resistant apron. | To prevent skin contact, which can cause irritation.[5] |

| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood. If dusts or aerosols are likely to be generated, a NIOSH-approved FFP2 or FFP3 respirator should be used.[6][7] | To prevent irritation of the respiratory tract.[2] |

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure. The following procedures are recommended.

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush the eyes with copious amounts of lukewarm water for at least 15-20 minutes, holding the eyelids open to ensure thorough rinsing.[2][8] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention from an ophthalmologist.[5] |

| Skin Contact | Immediately remove all contaminated clothing and shoes.[9] Wash the affected area with soap and plenty of water for at least 15 minutes.[9] If irritation persists, seek medical attention.[10] |

| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[11] If the person is not breathing, provide artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water.[5] Seek immediate medical attention and show the safety data sheet or product label to the medical professional. |

Handling and Storage

Proper handling and storage practices are essential for maintaining a safe laboratory environment.

-

Handling:

-

All manipulations of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Avoid the formation of dust and aerosols.[9]

-

Keep away from sources of ignition as the material is combustible.[5]

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the work area.

-

Wash hands thoroughly after handling.

-

-

Storage:

Experimental Protocol: A Representative Synthetic Procedure

The following is a hypothetical protocol for the use of this compound in a Wittig reaction. This is for illustrative purposes to highlight the integration of safety measures.

Objective: Synthesis of 1-(4-chloro-2-methylphenyl)-2-phenylethene.

Materials:

-

This compound

-

Benzyltriphenylphosphonium (B107652) chloride

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation (in a fume hood):

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a thermometer, and a rubber septum.

-

Safety Check: Ensure the fume hood sash is at the appropriate height and that an appropriate fire extinguisher (Class B) is accessible.

-

-

Ylide Formation:

-

Under a positive pressure of nitrogen, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.

-

Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle only under an inert atmosphere.

-

Carefully add sodium hydride (1.1 eq) in small portions to the stirred suspension. The mixture will turn a deep orange/red color upon formation of the ylide.

-

Stir the mixture at room temperature for 1 hour.

-

-

Wittig Reaction:

-

Dissolve this compound (1.0 eq) in anhydrous THF in a separate flame-dried flask under nitrogen.

-

Using a cannula or syringe, slowly add the aldehyde solution to the ylide mixture at 0 °C (ice bath) over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Caution: Quenching sodium hydride reactions can be exothermic and may produce hydrogen gas.

-

Cool the reaction mixture to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Visualizations

Logical Relationship for Safe Chemical Handling

Caption: A logical diagram illustrating the key steps for the safe handling of hazardous chemicals.

References

- 1. pksafety.com [pksafety.com]

- 2. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]

- 3. Objects or chemicals in the eye - after care and treatments | healthdirect [healthdirect.gov.au]

- 4. ehs.princeton.edu [ehs.princeton.edu]

- 5. westbrowardeyecare.com [westbrowardeyecare.com]

- 6. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]

- 7. nanospace.store [nanospace.store]

- 8. Eye injuries - chemical burns | Better Health Channel [betterhealth.vic.gov.au]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. Eye Injury: First Aid for Chemical Burns [myhealth.alberta.ca]

- 11. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]

Synthesis of 4-Chloro-2-methylbenzaldehyde from 4-chlorotoluene

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-chloro-2-methylbenzaldehyde, a key intermediate in the development of pharmaceuticals and other fine chemicals, from the readily available starting material 4-chlorotoluene (B122035) presents a distinct challenge in regioselective synthesis. The primary difficulty lies in introducing a formyl group onto the aromatic ring at the C2 position, ortho to the activating methyl group, while contending with the electronic effects of the deactivating para-chloro substituent. This technical guide outlines and compares the most plausible synthetic strategies, providing detailed experimental protocols and process workflows based on established chemical principles.

Executive Summary

Two primary strategies are evaluated for the synthesis of this compound from 4-chlorotoluene:

-

Direct Electrophilic Formylation: A single-step approach utilizing classic formylation reactions such as the Vilsmeier-Haack and Gattermann-Koch reactions. This route is atom-economical but may present challenges in reactivity and selectivity.

-

Multi-step Regiocontrolled Synthesis: A more controlled, albeit longer, four-step sequence involving nitration, reduction, cyanation (via the Sandmeyer reaction), and final reduction to the aldehyde. This pathway offers greater predictability and control over the final product's regiochemistry.

This document provides a comparative analysis of these routes, including reaction mechanisms, detailed experimental procedures, and quantitative data derived from analogous transformations reported in the literature.

Route 1: Direct Electrophilic Formylation

Direct formylation methods introduce the aldehyde group (-CHO) in a single synthetic step via electrophilic aromatic substitution. The directing effects of the substituents on 4-chlorotoluene are key to the success of this approach. The methyl group is an activating ortho-, para- director, while the chlorine atom is a deactivating ortho-, para- director. With the para-position blocked, electrophilic attack is electronically favored at the position ortho to the methyl group (C2).

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[1][2] The electrophile, a chloroiminium ion, is weaker than those in other acylation reactions, making it suitable for activated arenes.[2]

This protocol is adapted from a general procedure for the formylation of electron-rich arenes.[3]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C. Stir the mixture at 0 °C for 30 minutes after addition is complete to form the Vilsmeier reagent.

-

Aromatic Substitution: Add 4-chlorotoluene (1.0 equiv.) to the freshly prepared Vilsmeier reagent. Allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.

-

Work-up and Hydrolysis: After the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice. Add a saturated aqueous solution of sodium acetate (B1210297) until the mixture is neutral or slightly basic to hydrolyze the intermediate iminium salt.

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to yield this compound.

Gattermann-Koch Reaction

The Gattermann-Koch reaction introduces a formyl group using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) and a co-catalyst like copper(I) chloride (CuCl).[4][5] This method is typically restricted to alkylbenzenes and may require high pressure.[4][6]

This protocol is based on the general application of the reaction to alkylbenzenes.

-

Catalyst Suspension: In a high-pressure autoclave fitted with a gas inlet and stirrer, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equiv.) and copper(I) chloride (CuCl, 0.2 equiv.) in an anhydrous, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere.

-

Substrate Addition: Add 4-chlorotoluene (1.0 equiv.) to the catalyst suspension.

-

Reaction: Seal the autoclave and pressurize with carbon monoxide (CO) gas to 50-100 atm. Bubble dry hydrogen chloride (HCl) gas through the stirred mixture. Heat the reaction to 30-50 °C and maintain for several hours, monitoring the pressure drop.

-

Work-up: After the reaction, carefully vent the excess CO and HCl. Cool the reaction mixture and quench by pouring it slowly onto a mixture of crushed ice and concentrated HCl.

-

Extraction and Purification: Extract the product with ether, wash the organic layer with water and sodium bicarbonate solution, then dry over anhydrous calcium chloride (CaCl₂). Remove the solvent by distillation and purify the resulting aldehyde by vacuum distillation or column chromatography.

References

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. organicreactions.org [organicreactions.org]

- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 4-Chloro-2-methylbenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Chloro-2-methylbenzaldehyde. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes data from structurally similar molecules, such as 4-chlorobenzaldehyde, 2-methylbenzaldehyde, and 4-methylbenzaldehyde, to predict and interpret its spectroscopic properties. This document outlines detailed experimental protocols and presents predicted data in a structured format to aid in the analysis and identification of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is expected to be dominated by the characteristic vibrations of the aldehyde group and the substituted benzene (B151609) ring.

Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3030 | Medium | Aromatic C-H Stretch |

| ~2860 and ~2760 | Medium, Sharp | Aldehydic C-H Stretch (Fermi resonance) |

| ~1705 | Strong, Sharp | C=O Carbonyl Stretch (conjugated) |

| ~1600, ~1570, ~1470 | Medium to Strong | Aromatic C=C Ring Stretch |

| ~1390 | Medium | Aldehydic C-H Bend |

| ~1200 | Medium | C-C Stretch (between ring and carbonyl) |

| ~1100-1000 | Strong | C-Cl Stretch |

| ~850-800 | Strong | C-H Out-of-plane Bend (indicative of 1,2,4-trisubstitution) |

| ~750 | Medium | C-H Out-of-plane Bend |

Experimental Protocol for FT-IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet technique:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet should be recorded and subtracted from the sample spectrum.

Alternatively, for a solution-state spectrum, dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) and place it in an appropriate IR cell.[1]

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum of this compound will also be characterized by vibrations of the aromatic ring and the aldehyde functional group.

Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~3080-3050 | Strong | Aromatic C-H Stretch |

| ~1700 | Weak | C=O Carbonyl Stretch |

| ~1600 | Very Strong | Aromatic C=C Ring Stretch |

| ~1200 | Medium | Ring-C Stretch |

| ~1000 | Strong | Ring Breathing Mode |

| ~800-700 | Medium | C-Cl Stretch |

Experimental Protocol for Raman Spectroscopy

-

Sample Preparation: A small amount of the solid this compound can be placed directly onto a microscope slide or packed into a capillary tube. For solutions, the sample can be dissolved in a suitable solvent in a quartz cuvette.

-

Instrument Setup: The sample is placed in the path of a monochromatic laser beam (e.g., 532 nm or 785 nm).

-

Data Acquisition: The scattered light is collected at a 90° or 180° angle to the incident beam and passed through a spectrometer to generate the Raman spectrum.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions characteristic of a substituted benzaldehyde.

Predicted UV-Visible Spectral Data for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε) | Transition | Solvent |

| ~250-260 | High | π → π | Ethanol/Methanol |

| ~280-290 | Moderate | π → π | Ethanol/Methanol |

| ~320-330 | Low | n → π* | Ethanol/Methanol |

Experimental Protocol for UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane) of a known concentration.

-

Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as a reference. The typical wavelength range is 200-400 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~7.8 | Doublet | 1H | Aromatic proton (H6) |

| ~7.4 | Doublet of doublets | 1H | Aromatic proton (H5) |

| ~7.3 | Singlet | 1H | Aromatic proton (H3) |

| ~2.6 | Singlet | 3H | Methyl protons (-CH₃) |

Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Carbonyl carbon (C=O) |

| ~141 | Aromatic carbon (C2) |

| ~139 | Aromatic carbon (C4) |

| ~135 | Aromatic carbon (C1) |

| ~132 | Aromatic carbon (C6) |

| ~130 | Aromatic carbon (C5) |

| ~127 | Aromatic carbon (C3) |

| ~20 | Methyl carbon (-CH₃) |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (B1202638) (TMS) for referencing (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube into the spectrometer's probe. The instrument is then tuned, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used, and a larger number of scans is required due to the low natural abundance of the ¹³C isotope.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Logical Relationships in Spectral Interpretation

Caption: Logical relationships between structural features and expected spectroscopic signals.

Signaling Pathways

Disclaimer: The spectral data presented in this guide for this compound are predicted based on the analysis of structurally related compounds. Experimental verification is recommended for precise characterization.

References

4-Chloro-2-methylbenzaldehyde chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 4-Chloro-2-methylbenzaldehyde, a key chemical intermediate in various organic syntheses. It is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. This document details its chemical structure, properties, synthesis, and reactivity, supported by experimental data and procedural outlines.

Chemical Structure and IUPAC Name

This compound is an aromatic aldehyde with a chlorine atom and a methyl group attached to the benzene (B151609) ring.

The structure consists of a benzaldehyde (B42025) core with a chloro substituent at position 4 and a methyl substituent at position 2.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Appearance | Colorless to pale yellow crystalline solid or clear colorless oil | [2] |

| Melting Point | 48-49 °C | [2] |

| Boiling Point | 267-268 °C (at 760 Torr); 108-110 °C (at 20 Torr) | [2] |

| Density | 1.195 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 107.5 °C | [2] |

| Solubility | Slightly soluble in Dichloromethane and DMSO. Soluble in alcohols, ethers, and ketones. | [2] |

| Refractive Index | 1.574 | [2] |

| Vapor Pressure | 0.0417 mmHg at 25°C | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common laboratory-scale synthesis involves the conversion of 4-chlorobenzaldehyde (B46862).

Experimental Protocol: Synthesis from 4-Chlorobenzaldehyde

This protocol is based on a multi-step synthesis involving the protection of the aldehyde group, directed ortho-lithiation, methylation, and subsequent deprotection.

Step 1: Protection of the Aldehyde Group The aldehyde group of 4-chlorobenzaldehyde is sensitive to the strong bases used in subsequent steps and must be protected.[4]

-

4-chlorobenzaldehyde is reacted with lithium N,N'-dimethylaminoethyl-N-methylamide in tetrahydrofuran (B95107) (THF) at -20°C to form a masked aldehyde intermediate.[4]

Step 2: Directed Ortho-Lithiation The protecting group directs the lithiation to the ortho position of the chloro substituent.

-

The masked intermediate is treated with n-butyllithium (n-BuLi) in THF at -20°C, leading to the formation of an aryl-lithiated intermediate.[4]

Step 3: Methylation A methyl group is introduced at the lithiated position.

-

The lithiated intermediate is reacted with methyl iodide (CH₃I) to produce this compound with the aldehyde group still protected.[4]

Step 4: Deprotection (Acidic Hydrolysis) The protecting group is removed to yield the final product.

-

The methylated intermediate undergoes acidic hydrolysis to give this compound.[4]

Caption: Synthetic pathway for this compound from 4-chlorobenzaldehyde.

Chemical Reactivity and Applications

This compound serves as a versatile reactant in organic synthesis, particularly in condensation reactions and the formation of heterocyclic compounds.

Application in the Synthesis of Biologically Active Molecules

It is a reactant in the synthesis of benzylidene cyclopentenediones, which act as inhibitors against the zinc endopeptidase activity of botulinum neurotoxin A.[5]

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated.

Experimental Protocol: Knoevenagel Condensation with Malononitrile (B47326)

-

Reactants: this compound and malononitrile.

-

Catalyst: A hybrid nanocomposite such as xMCl₂-yNaPO₃ can be used.

-

Solvent: Ethanol is a common solvent for this reaction.

-

Procedure:

-

Dissolve this compound and malononitrile in ethanol.

-

Add the catalyst to the mixture.

-

The reaction mixture is typically stirred at a specific temperature (e.g., 78°C) for a period until completion.

-

The product can be isolated by filtration and purified by recrystallization.

-

Caption: Generalized workflow for the Knoevenagel condensation of this compound.

Safety and Handling

This compound is classified as an irritant. Proper safety precautions should be taken during its handling and storage.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). It is also toxic to aquatic life with long-lasting effects (H411).[1]

-

Precautionary Statements: Wear protective gloves, clothing, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.

-

Storage: Store in a well-ventilated place under an inert gas (nitrogen or argon) at 2-8°C.[2]

This guide provides essential information for the safe and effective use of this compound in a research and development setting. For more detailed information, consulting the specific Safety Data Sheet (SDS) is recommended.

References

Commercial Availability and Synthetic Pathways of 4-Chloro-2-methylbenzaldehyde: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability of 4-Chloro-2-methylbenzaldehyde (CAS No. 40137-29-9), a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and other chemical industries. It details available product specifications from various suppliers, outlines a representative experimental protocol for its use, and presents a logical synthetic pathway.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to research and development needs. Purity levels for the compound are typically high, ranging from 95% to over 99%, ensuring its suitability for sensitive synthetic applications. The compound is generally supplied in quantities ranging from grams to kilograms.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Purity | Available Quantities |

| ChemScene | ≥95% | Custom Synthesis, Commercial Production |

| ChemicalBook | 98% - 99% (HPLC) | 1g, 5kg, 10kg, 25kg, 50kg, 1000kg |

| Aladdin Scientific | ≥95% | 1g, 5g, 10g, 25g, 100g, Bulk |

| 1st Scientific LLC | 97% | 1g, 5g, 10g, 25g, Other (4-6 weeks) |

Note: This table is not exhaustive and represents a selection of available suppliers. Pricing is subject to change and should be confirmed with the respective supplier.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 40137-29-9[1] |

| Molecular Formula | C₈H₇ClO[1] |

| Molecular Weight | 154.59 g/mol [1] |

| Appearance | Colorless to pale yellow crystalline solid[2] |

| Melting Point | 48-49°C[2] |

| Boiling Point | 267-268°C[2] |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and ketones[2] |

Synthetic Approaches

While detailed, step-by-step synthetic procedures for this compound are not extensively published in readily accessible literature, a general understanding of its synthesis can be derived from established organic chemistry principles. One plausible approach involves the formylation of 4-chloro-2-methylbenzene. Another conceptual pathway begins with 4-chlorobenzaldehyde.[3]

A retrosynthetic analysis suggests that this compound can be synthesized from 4-chlorobenzaldehyde.[3] This process would involve the introduction of a methyl group at the ortho position to the aldehyde. This transformation requires careful control of regioselectivity.

Caption: A logical pathway for the synthesis of this compound.

Representative Experimental Protocol: Reduction to (4-Chloro-2-methylphenyl)methanol

The aldehyde functionality of this compound makes it a versatile precursor for a variety of chemical transformations. A common reaction is the reduction of the aldehyde to a primary alcohol, yielding (4-Chloro-2-methylphenyl)methanol. This alcohol can then serve as an intermediate for the synthesis of esters, ethers, and other derivatives. The following is a representative protocol adapted from a similar reduction.

Objective: To reduce this compound to (4-Chloro-2-methylphenyl)methanol using sodium borohydride (B1222165).

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Dichloromethane (B109758) (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve a known quantity of this compound in methanol inside a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5°C.

-

Reagent Addition: Slowly add sodium borohydride to the cooled solution in small portions. Gas evolution may be observed.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a designated period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, carefully add deionized water to quench any remaining sodium borohydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude (4-Chloro-2-methylphenyl)methanol.

-

Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography if necessary.

References

Electron density distribution in 4-Chloro-2-methylbenzaldehyde

An In-depth Technical Guide to the Electron Density Distribution of 4-Chloro-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The electron density distribution of a molecule is fundamental to understanding its chemical reactivity, intermolecular interactions, and potential as a pharmacological agent. This guide provides a comprehensive overview of the methodologies used to determine the electron density distribution of this compound, a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry. Due to the absence of specific experimental crystallographic or detailed computational studies for this molecule in publicly available literature, this document outlines the established experimental and theoretical protocols that would be employed for such a characterization. Illustrative data, based on analogous substituted benzaldehydes, is presented to provide a representative understanding of the expected electronic features.

Introduction to this compound

This compound, with the chemical formula C₈H₇ClO, is a disubstituted benzaldehyde (B42025) derivative.[1][2][3][4] Its chemical structure, featuring a chlorine atom at the para position and a methyl group at the ortho position relative to the aldehyde group, dictates a unique electronic and steric profile. The electron-withdrawing nature of the chlorine atom and the aldehyde group, combined with the electron-donating character of the methyl group, creates a nuanced electron density landscape across the benzene (B151609) ring and the carbonyl function. This distribution is critical in determining its reactivity in chemical synthesis and its potential interactions with biological targets. For instance, this compound has been identified as a reactant in the synthesis of inhibitors for botulinum neurotoxin A's zinc endopeptidase.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇ClO |

| Molecular Weight | 154.59 g/mol [2] |

| Appearance | Colorless to pale yellow crystalline solid[1] |

| Melting Point | 48-49 °C[1] |

| Boiling Point | 267-268 °C[1] |

| CAS Number | 40137-29-9[2][3] |

Experimental Determination of Electron Density

Single-crystal X-ray diffraction is the premier experimental technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid and for mapping the electron density distribution.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound are required. A common method is slow evaporation from a suitable solvent.[6]

-

A nearly saturated solution of the compound is prepared in a solvent in which it is moderately soluble.

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is left in a loosely covered vial in a vibration-free environment to allow for slow evaporation of the solvent, promoting the formation of well-ordered crystals.[7]

-

-

Data Collection:

-

Structure Solution and Refinement:

-

The collected diffraction data is used to determine the unit cell dimensions and the symmetry of the crystal.

-

Initial phases for the reflections are determined, leading to an initial electron density map.

-

An atomic model is built into the electron density map and refined to best fit the experimental data. This process yields precise atomic coordinates, bond lengths, and bond angles.

-

Expected Experimental Data

While specific crystallographic data for this compound is not available, Table 2 presents typical bond lengths and angles for analogous substituted benzaldehydes, providing an approximation of the expected values.

Table 2: Representative Experimental Bond Lengths and Angles for Substituted Benzaldehydes

| Parameter | Expected Value |

| C=O bond length | ~1.21 Å |

| C-Cl bond length | ~1.74 Å |

| C-C (aromatic) bond length | ~1.39 Å |

| C-CHO bond length | ~1.48 Å |

| C-CH₃ bond length | ~1.51 Å |

| C-C-C (aromatic) bond angle | ~120° |

| O-C-H (aldehyde) bond angle | ~120° |

Computational Analysis of Electron Density

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the electronic structure of molecules. Mulliken population analysis is a common method used to derive partial atomic charges from these calculations.[9]

Computational Protocol: Density Functional Theory (DFT) and Mulliken Population Analysis

-

Molecular Modeling: The 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A widely used DFT functional for this purpose is B3LYP, paired with a suitable basis set such as 6-31G(d).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Population Analysis: A Mulliken population analysis is then carried out on the optimized geometry to calculate the partial charge on each atom.[10] This analysis partitions the total electron density among the constituent atoms.[10]

Predicted Computational Data

The following table provides hypothetical Mulliken charges and other electronic properties for this compound, derived from general principles of electron distribution in substituted benzenes and data from similar molecules.

Table 3: Predicted Mulliken Charges and Electronic Properties for this compound

| Atom/Parameter | Predicted Value | Rationale |

| O (carbonyl) | -0.5 to -0.6 e | High electronegativity |

| C (carbonyl) | +0.4 to +0.5 e | Bound to electronegative oxygen |

| Cl | -0.1 to -0.2 e | Electronegative, but with resonance effects |

| C-Cl | +0.1 to +0.2 e | Deshielded due to chlorine's electronegativity |

| C-CH₃ | -0.1 to -0.2 e | Shielded due to methyl group's inductive effect |

| HOMO Energy | ~ -6.5 eV | Highest Occupied Molecular Orbital |

| LUMO Energy | ~ -1.5 eV | Lowest Unoccupied Molecular Orbital |

| Dipole Moment | ~ 2.5 D | Reflects the overall polarity of the molecule |

Visualizations

Synthesis Pathway

The synthesis of this compound can be achieved from 4-chlorobenzaldehyde (B46862) through a multi-step process involving a lithiated intermediate.[11]

Caption: Synthesis pathway of this compound.

Experimental Workflow for Electron Density Determination

The following diagram illustrates the workflow for the experimental determination of electron density using X-ray crystallography.

Caption: Experimental workflow for X-ray crystallography.

Computational Workflow for Electron Density Analysis

This diagram outlines the steps involved in the computational analysis of electron density.

Caption: Computational workflow for DFT and Mulliken analysis.

Conclusion